Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Beschreibung
This compound is a glycerophospholipid derivative featuring:
- Glycerol backbone: Positioned with stereochemical specificity (2R configuration).
- Fatty acid chains: sn-1 position: (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl (DHA, 22:6n-3), a polyunsaturated omega-3 fatty acid. sn-2 position: Octadecanoyl (stearic acid, 18:0), a saturated fatty acid.
- Phosphate group: A hydrogen phosphate head group neutralized by sodium, enhancing water solubility .
Its structural uniqueness lies in the combination of DHA (critical for membrane fluidity and signaling) with a saturated fatty acid and a phosphate head group, distinguishing it from common phospholipids like phosphatidylcholine (PC) or phosphatidylethanolamine (PE).
Eigenschaften
IUPAC Name |
sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48);/q;+1/p-1/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-;/t41-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFQIVGOJWNBA-VOYBGDFJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677123 | |
| Record name | Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-30-1 | |
| Record name | Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate is the enzyme known as docosahexaenoic acid omega-hydroxylase. This enzyme is a cytochrome P450 (heme-thiolate) protein, which is isolated from human eye tissue.
Mode of Action
This compound interacts with its target enzyme by serving as a substrate for the enzyme’s catalytic reaction. The enzyme catalyzes the conversion of this compound, in the presence of O2 and reduced NADPH–hemoprotein reductase, into 22-hydroxy-docosahexaenoate, H(+), H2O, and oxidized NADPH–hemoprotein reductase.
Biologische Aktivität
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate is a phosphatidic acid derivative characterized by the presence of docosahexaenoic acid (DHA) and stearic acid in its structure. This compound is recognized for its potential biological activities and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₄₃H₇₂NaO₈P
- Molecular Weight : 770.99 g/mol
- CAS Number : 474943-30-1
- LogP : 12.73 (indicating high lipophilicity)
The structure consists of a glycerol backbone with specific fatty acid substitutions at the sn-1 and sn-2 positions. The presence of multiple double bonds in the DHA chain enhances its biochemical reactivity and interactions within biological systems.
The primary target of this compound is the enzyme docosahexaenoic acid omega-hydroxylase. The compound acts as a substrate for this enzyme, facilitating the conversion of DHA into various metabolites that play crucial roles in cellular signaling and inflammation pathways.
Biochemical Pathways
This compound is involved in several important biochemical pathways:
- Lipid Metabolism : It participates in the metabolism of phospholipids and fatty acids.
- Cell Signaling : The metabolites produced from its action can influence cell signaling pathways related to inflammation and cell growth.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : Research indicates that metabolites derived from DHA can modulate inflammatory responses in various cell types.
- Neuroprotective Effects : Due to its structural similarity to other neuroprotective lipids, it may offer protective effects against neurodegenerative diseases.
- Cell Proliferation : Some studies suggest that this compound can influence cell proliferation rates in certain cancer cell lines.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that DHA-derived metabolites reduced TNF-alpha production in macrophages, indicating anti-inflammatory effects. |
| Study 2 | Showed that sodium (2R)-2-{[(4Z,7Z,...]} enhanced neuronal survival in models of oxidative stress. |
| Study 3 | Found that the compound inhibited proliferation of breast cancer cells through modulation of lipid signaling pathways. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Fatty acid composition : Saturated sn-2 chains (e.g., 18:0) confer rigidity, contrasting with unsaturated analogs (e.g., GPCho(22:6/18:1)) that enhance membrane fluidity .
Anti-Inflammatory and Signaling Pathways
- Target compound : Likely modulates inflammatory pathways via DHA-derived resolvins or protectins. The phosphate group may interact with lipid-binding proteins (e.g., albumin) for targeted delivery .
- GPCho analogs : Phosphocholine-head lipids are precursors for platelet-activating factor (PAF), linking them to pro- and anti-inflammatory cascades .
- Edasalonexent : Directly inhibits NF-κB via DHA’s anti-inflammatory synergy with salicylic acid, demonstrating oral bioavailability .
Metabolic Roles
- Metabolomics studies identify DHA-containing phospholipids (e.g., PC(22:6/22:4)) as biomarkers in renal energy metabolism and cancer progression .
- LysoPE(0:0/22:6) is implicated in dysregulated phospholipid metabolism in triple-negative breast cancer, suggesting structural analogs may influence similar pathways .
Pharmacokinetic and Stability Profiles
| Property | Sodium (2R)-2-DHA-3-stearoylpropyl phosphate | GPCho(22:6/18:1) | Edasalonexent |
|---|---|---|---|
| Solubility | High (ionic head group) | Moderate | Low (neutral) |
| Stability | Susceptible to phospholipase cleavage | Stable in membranes | Hydrolysis-resistant |
| Bioavailability | Likely parenteral or encapsulated delivery | Membrane-integrated | Orally active |
| Key Evidence |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
